(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
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Overview
Description
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a brominated benzo[d]thiazole moiety and a cyclopropanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Formation of the Cyclopropanecarboxamide Group: The cyclopropanecarboxamide group is introduced through a reaction between cyclopropanecarboxylic acid and an amine derivative of the benzo[d]thiazole intermediate, typically under dehydrating conditions using agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding dehalogenated product.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Evaluated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzo[d]thiazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
- (E)-N-(6-fluoro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
- (E)-N-(6-iodo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
Uniqueness
The uniqueness of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide lies in its specific bromine substitution, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s overall stability and binding affinity in various applications.
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-2-16-10-6-5-9(14)7-11(10)18-13(16)15-12(17)8-3-4-8/h5-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYZIKIXEVFJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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